Tebuthiuron

説明

特性

IUPAC Name |

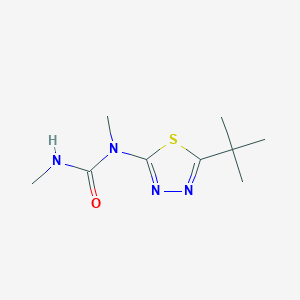

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPDKDSFLXWOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024316 | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |

| Record name | Tebuthiuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Gray to dark brown pellet | |

CAS No. |

34014-18-1 | |

| Record name | TEBUTHIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tebuthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebuthiuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebuthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tebuthiuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161.5-164 °C | |

| Record name | TEBUTHIURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Methyl Isocyanate Route

The earliest method, documented in U.S. Patent 4,283,543, involves reacting 5-tert-butyl-2-methylamino-1,3,4-thiadiazole (I) with methyl isocyanate in toluene. While this route achieves yields exceeding 90%, methyl isocyanate’s extreme toxicity (notably highlighted by the Bhopal disaster) and flammability render it industrially nonviable.

Methylaminoformyl Chloride Condensation

Chinese Patent CN200910100138 describes a safer alternative using methylaminoformyl chloride and triethylamine in toluene. However, excessive triethylamine consumption increases production costs, and the reagent’s hygroscopic nature complicates purification, yielding products with ≤95% purity.

Aqueous Monomethylamine Reaction

Early attempts employed aqueous monomethylamine for amination, but hydrolysis side reactions generated N,N'-bis[5-tert-butyl-1,3,4-thiadiazol-2-yl]urea as a byproduct, reducing yields to 70–80%.

Modern Salt-Forming and Phosgene-Based Methods

Salt-Forming Reaction Optimization

Patent CN102603672B introduces a two-step process starting with 5-tert-butyl-2-methylamino-1,3,4-thiadiazole (I) . The amino group is protected via salt formation with HCl, yielding 5-tert-butyl-2-methylamino-1,3,4-thiadiazole hydrochloride (II) . Subsequent phosgene addition forms N-methyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea chloride (III) , which reacts with gaseous monomethylamine to produce this compound.

Key Advantages:

Table 1: Performance of Salt-Forming Method (Patent CN102603672B)

| Example | Solvent | Phosgene Flow (ml/min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Toluene | 1200–1400 | 97.2 | 98.5 |

| 2 | Chlorobenzene | 1300–1500 | 97.8 | 98.0 |

| 5* | Toluene | 1200–1400 | 85.3 | 94.2 |

*Example 5 used aqueous monomethylamine, highlighting the superiority of gaseous reagent.

Industrial-Scale Continuous Production

Photochemical Reactor Design

Patent CN113620905A details a continuous process using a photochemical reactor for phosgene integration. 2-methylamino-5-tert-butyl-1,3,4-thiadiazole is dissolved in toluene and reacted with phosgene under UV light, followed by monomethylamine gas amidation.

Operational Improvements:

Table 2: Industrial Method Metrics (Patent CN113620905A)

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Phosgene Excess | 10–15% |

| Production Capacity | 500–700 kg/day |

| Purity | ≥98% |

Comparative Analysis of Methodologies

科学的研究の応用

Agricultural Applications

Tebuthiuron is primarily employed in agriculture to manage weeds, particularly in sugarcane cultivation. Its ability to inhibit photosynthesis makes it effective against a variety of broadleaf and grassy weeds. The compound is often applied pre-emergence or post-emergence to ensure effective weed control.

Case Study: Sugarcane Cultivation

- Location: Brazil

- Objective: To assess the residual activity of this compound in different soil types.

- Findings: Research indicated that this compound's residual effects varied significantly between sandy loam and sandy clay loam soils. Higher concentrations were required to achieve a 50% reduction in the biomass of bioindicator plants, indicating its prolonged activity in certain soil conditions .

Environmental Management

This compound is also used for controlling invasive plant species, such as Mimosa pigra, in wetland areas. Its application helps restore native ecosystems by reducing competition from invasive flora.

Ecological Risk Assessment

- A study conducted in Northern Australia evaluated the ecological risks associated with this compound use in tropical wetlands. The research highlighted that this compound concentrations could remain detectable in surface water for several months post-application, with potential adverse effects on local aquatic biota .

- Chronic no-observed-effect concentrations (NOECs) for local species varied significantly, indicating a need for careful management to mitigate ecological impacts .

Phytoremediation Studies

Research has explored the potential of certain plant species to remediate soils contaminated with this compound. For instance, Mucuna pruriens and Pennisetum glaucum have shown promising results in enhancing soil health and reducing this compound residues.

Case Study: Phytoremediation Potential

- Objective: To assess the ability of selected green manure species to remediate this compound-contaminated soils.

- Results: The study found that these species could effectively absorb and reduce this compound levels, thus improving soil quality and promoting biodiversity .

Toxicity Assessments

This compound's toxicity has been a significant focus of research, particularly concerning its effects on aquatic organisms. Studies have demonstrated varying degrees of toxicity across different species.

Aquatic Toxicity Research

- In a comprehensive assessment of this compound's impact on freshwater ecosystems, it was found that the herbicide could cause significant inhibition of primary productivity in algal cultures at concentrations as low as 0.18 mg L⁻¹ .

- The acute toxicity (LC50) for fish species was determined to be 214 mg L⁻¹, while chronic effects were noted at much lower concentrations, raising concerns about long-term ecological impacts .

Summary of Findings

The following table summarizes key findings related to this compound's applications and impacts:

作用機序

Tebuthiuron inhibits photosynthesis by binding to the D1 protein in Photosystem II. This binding interrupts the flow of electrons between Photosystems, preventing the fixation of carbon dioxide and the production of energy molecules such as adenosine triphosphate and nicotinamide adenine dinucleotide phosphate .

類似化合物との比較

Comparison with Similar Compounds

Chemical Structure and Mechanism of Action

| Compound | Chemical Class | Target Enzyme/Pathway | Selectivity |

|---|---|---|---|

| Tebuthiuron | Phenylurea derivative | Acetolactate synthase (ALS) | Non-selective |

| Hexazinone | Triazinone | Photosystem II (PSII) | Non-selective |

| Trifluralin | Dinitroaniline | Microtubule assembly | Pre-emergent |

| Glyphosate | Phosphonoglycine | EPSP synthase | Non-selective |

This compound differs from triazinones (e.g., hexazinone) and dinitroanilines (e.g., trifluralin) in its mode of action. While hexazinone disrupts photosynthesis via PSII inhibition, and trifluralin inhibits root development by interfering with microtubules, this compound uniquely targets ALS, akin to sulfonylurea herbicides but with broader non-selectivity .

Environmental Persistence and Mobility

This compound exhibits exceptional persistence, especially in dry conditions, with leaching amplified under saturated soil flow. In tropical regions, high rainfall and microbial activity reduce its half-life but increase groundwater contamination risks . In contrast, trifluralin and glyphosate degrade faster, limiting their environmental footprint .

Phytoremediation Challenges

This compound resists phytoremediation due to its phytotoxicity at low concentrations (≥0.1 mg/kg). Studies on Mucuna pruriens and Crotalaria juncea revealed inhibited germination and biomass production, even with organic amendments like vinasse . In contrast, glyphosate-contaminated soils are remediated more effectively by species like Lolium perenne due to its shorter persistence .

Analytical Detection Methods

Infrared spectroscopy (MIR/NIR) is emerging as a preferred method for this compound due to its portability and minimal sample preparation, unlike hexazinone and trifluralin, which rely on gas chromatography .

Toxicity Profiles

This compound’s genotoxicity is species-dependent: non-mutagenic in human cells but toxic to aquatic organisms like Oreochromis niloticus .

Market and Regulatory Status

This compound is predominantly marketed in North America and Asia for rangeland and sugarcane farming, with a growing focus on tropical regions despite regulatory scrutiny over groundwater contamination . Hexazinone and trifluralin face stricter regulations in the EU due to eco-toxicity, while glyphosate remains controversial globally .

生物活性

Tebuthiuron is a selective herbicide primarily used for controlling unwanted vegetation in various agricultural settings, particularly in sugarcane cultivation. Its biological activity is characterized by its herbicidal properties, environmental persistence, and effects on non-target organisms. This article explores the biological activity of this compound through case studies, research findings, and data tables.

This compound operates as a systemic herbicide that inhibits photosynthesis in plants. It is a member of the urea herbicide family and acts by interfering with the electron transport chain in chloroplasts, leading to plant death. The compound is absorbed through foliage and roots, making it effective against both broadleaf and grassy weeds.

Environmental Persistence

This compound is known for its persistence in soil, which can lead to long-term ecological impacts. Studies indicate that this compound can remain detectable in soil for extended periods, influencing plant communities and soil microorganisms.

Table 1: Persistence of this compound in Soil

| Study Reference | Soil Type | This compound Concentration (mg/kg) | Detection Duration (Months) |

|---|---|---|---|

| Sandy Loam | 0.6 | 12 | |

| Clay Loam | 1.2 | 6 | |

| Mixed Soil | 0.05 | 36 |

Ecotoxicological Effects

Research has highlighted the ecotoxicological effects of this compound on various organisms, particularly aquatic species. A probabilistic ecological risk assessment conducted on northern Australian wetlands revealed that chronic no-observed-effect concentrations (NOECs) for local plant and invertebrate species ranged from 0.05 to 50 mg/L, while the acute LC50 for fish was found to be 214 mg/L .

Case Study: Aquatic Toxicity Assessment

In a study assessing the impact of this compound on freshwater ecosystems, researchers found that:

- Chronic Effects : Approximately 73% of freshwater plant species were predicted to experience chronic effects at concentrations above 0.012 mg/L.

- Acute Toxicity : The study reported significant growth inhibition in algal cultures exposed to concentrations as low as 6 mg/L .

Microbial Degradation

Recent studies have explored the potential for microbial remediation of this compound-contaminated soils. A synergistic bacterial pool was shown to effectively degrade this compound into less harmful compounds. This process involved a composite inoculum that enhanced biodegradation rates significantly compared to untreated controls.

Table 2: Microbial Biodegradation Rates of this compound

| Bacterial Strain Combination | Initial Concentration (mmol/g) | Biodegradation Rate (mg CO₂/day) |

|---|---|---|

| CS-NTS | 4.96 | 89.60 |

| Control | N/A | 40.58 |

This study indicates that microbial communities can play a crucial role in mitigating the environmental impacts of this compound through biotransformation processes .

Phytotoxicity Studies

Phytotoxicity assessments have demonstrated that this compound can adversely affect various plant species even at low concentrations. In controlled glasshouse experiments, woody species such as Vachellia erioloba and Vachellia tortilis exhibited significant negative growth responses when exposed to this compound concentrations simulating those found in previously treated areas .

Table 3: Phytotoxicity Responses of Selected Species

| Plant Species | This compound Concentration (mg/L) | Growth Response (%) |

|---|---|---|

| Vachellia erioloba | 0.1 | -45 |

| Vachellia tortilis | 0.5 | -60 |

| Tragus berteronianus | 1.0 | -30 |

化学反応の分析

Environmental Degradation Pathways

Tebuthiuron exhibits low degradation under environmental conditions, with a soil half-life of 360 days . Its primary degradation pathways involve:

Hydrolysis

- Reaction:

- Key Degradates:

Microbial Breakdown

Environmental Mobility:

- Leaching Potential: High (log Kow = 1.8) .

- Surface Water Concentrations: Up to 2.05 mg/L post-application .

Toxicity Mechanisms in Organisms

This compound induces oxidative stress and enzymatic disruptions in exposed organisms:

Aquatic Organisms

- Biomarkers: Increased glutathione S-transferase (GST) and catalase (CAT) activity .

- Histological Damage: Liver abnormalities in tadpoles at 50–200 ng/L .

Terrestrial Organisms

- Pollinator Impact: Reduced locomotor activity and midgut morphological changes in stingless bees .

- Mammalian Toxicity: Oral LD50 = 388 mg/kg (rats) .

Toxicity Thresholds (Aquatic Plants):

| Species | NOEC (mg/L) | LC50 (mg/L) |

|---|---|---|

| Lemna minor | 0.05 | >50 |

| Microalgae | 0.18 | – |

Regulatory and Ecological Implications

Q & A

Q. What quality-control measures are critical for this compound-related fieldwork?

- Recommendations :

- Pre-test soil sampling protocols to avoid cross-contamination.

- Archive subsamples for independent verification.

- Report detection limits and recovery rates for chemical analyses .

How can researchers optimize questionnaire design for stakeholder surveys on this compound use in land management?

- Recommendations :

- Use Likert scales to quantify perceived efficacy and environmental concerns.

- Include open-ended questions to capture qualitative insights (e.g., rancher observations).

- Pilot-test surveys to reduce ambiguity and non-response bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。